6-Bromo versus 5-Bromo Positional Isomer: Regiochemical Implications for Cross-Coupling Reactivity
The 6-bromo positional isomer (CAS 65685-51-0) differs fundamentally from the 5-bromo analog (CAS 65685-50-9) in the electronic environment and steric accessibility of the C–Br bond. In the 6-bromo compound, the bromine is positioned para to the isoxazole ring oxygen, whereas in the 5-bromo isomer the bromine is located meta to the isoxazole ring junction. This positional difference alters the electron density distribution across the aromatic ring and the corresponding oxidative addition rates in palladium-catalyzed cross-coupling reactions. While direct comparative kinetic data for these specific isomers are not publicly reported, class-level inference from aryl halide coupling literature indicates that para-substituted aryl bromides (analogous to the 6-position in the fused ring system) generally exhibit different reaction rates and catalyst compatibility compared to meta-substituted analogs (analogous to the 5-position) .
| Evidence Dimension | Regiochemical position and electronic environment of bromine substitution |
|---|---|
| Target Compound Data | Bromine at 6-position (para to isoxazole oxygen in fused ring system); CAS 65685-51-0; molecular weight 214.02 g/mol |
| Comparator Or Baseline | 5-Bromobenzo[d]isoxazol-3(2H)-one: Bromine at 5-position (meta to isoxazole ring junction); CAS 65685-50-9; molecular weight 214.02 g/mol |
| Quantified Difference | No direct quantitative comparative data available; differentiation based on structural regiochemistry and inferred electronic effects on cross-coupling reactivity |
| Conditions | Structural comparison based on molecular connectivity; reactivity inference from aryl halide cross-coupling literature |
Why This Matters
Selection of the correct positional isomer is essential for maintaining synthetic route fidelity and ensuring that downstream coupling products possess the intended regiochemistry for target binding.
